Mansonone E

Description

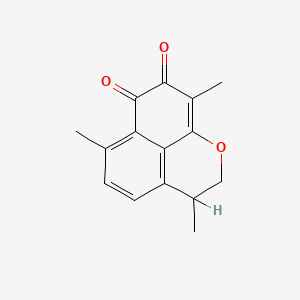

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-7-4-5-10-8(2)6-18-15-9(3)13(16)14(17)11(7)12(10)15/h4-5,8H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWTYRLIJCHSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(C(=O)C(=O)C3=C(C=CC1=C32)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965144 | |

| Record name | 3,6,9-Trimethyl-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5090-87-9 | |

| Record name | Mansonone E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9-Trimethyl-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytochemistry of Mansonone E

Botanical Sources and Distribution

Mansonone E has been identified and isolated from several plant genera, most notably Mansonia, Ulmus, and Thespesia. The compound is typically concentrated in specific parts of the plants, such as the heartwood or root bark.

Mansonia Species (e.g., Mansonia gagei)

The genus Mansonia, particularly Mansonia gagei Drumm, is a primary source of mansonones, including this compound. researchgate.net This medium-sized tree, belonging to the Malvaceae family, is found in tropical regions like Thailand and Myanmar. researchgate.net The heartwood of M. gagei is rich in various naphthoquinones. caass.org.cncabidigitallibrary.org Research has consistently isolated this compound from the heartwood of this species, along with other related compounds such as mansonones C, G, and H. caass.org.cnnih.gov

Ulmus Species (e.g., Ulmus pumila, Ulmus davidiana)

Several species within the Ulmus (elm) genus, part of the Ulmaceae family, are known to produce this compound. researchgate.neteurekaselect.com

Ulmus pumila : Also known as the Siberian elm, this species has been a source for the isolation of this compound. innocentiemangonipiante.it The compound was first isolated from the dried root bark of U. pumila. jst.go.jpnih.gov Studies have also detected this compound in callus cultures of this species. researchgate.net

Ulmus davidiana : Commonly called the David elm, its root bark is another confirmed source of this compound. wikipedia.orgnih.gov It has been isolated alongside other known mansonones like F, H, and I from this plant. nih.gov

Other Plant Genera (e.g., Thespesia populnea)

This compound is also found in the genus Thespesia. Thespesia populnea, a large tree found in tropical and coastal forests, contains a variety of sesquiterpenoid quinones. jetir.orgphytojournal.com this compound has been successfully isolated from the wood, dark heartwood, red heartwood, and aerial parts of T. populnea. nih.govresearchgate.netnih.gov Its presence is often alongside other mansonones such as D, F, and G. phytojournal.comnih.gov

Table 1: Botanical Sources of this compound

| Genus | Species | Plant Part(s) |

|---|---|---|

| Mansonia | Mansonia gagei | Heartwood |

| Ulmus | Ulmus pumila | Root Bark, Callus Cultures |

| Ulmus davidiana | Root Bark |

Isolation Methodologies from Natural Sources

The isolation of this compound from its natural botanical sources involves a multi-step process that begins with extraction using appropriate solvents, followed by purification through various chromatographic techniques.

Extraction Techniques (e.g., Methanolic, Dichloromethane)

The initial step in isolating this compound involves extracting the compound from the dried and powdered plant material. The choice of solvent is crucial for efficiently obtaining a crude extract rich in the desired compound.

Dichloromethane (B109758) Extraction : Dichloromethane (DCM) is a frequently used solvent for extracting mansonones. Studies on Mansonia gagei have shown that DCM extracts of the heartwood contain a significant quantity of this compound and other related compounds. researchgate.netcaass.org.cn This method involves soaking the powdered plant material in dichloromethane, followed by filtration and evaporation to yield a crude extract. nih.gov Similarly, dichloromethane extracts of the wood and heartwood of Thespesia populnea have been used to isolate this compound. nih.gov

Methanolic Extraction : Methanol (B129727) is another effective solvent for this purpose. mdpi.comnih.gov Dried, powdered heartwood of M. gagei has been extracted with methanol to isolate various mansonones and mansorins. researchgate.net The process typically involves macerating the plant material in methanol at room temperature, followed by concentration of the extract. researchgate.netmdpi.com In some studies, a dichloromethane extract showed higher activity and was therefore prioritized for further separation over the methanolic extract. caass.org.cn

Chromatographic Separation Protocols (e.g., Silica (B1680970) Gel Column Chromatography, HPLC)

Following extraction, the crude mixture is subjected to chromatographic techniques to separate and purify this compound from other co-extracted compounds.

Silica Gel Column Chromatography : This is the most common method for the purification of this compound. nih.govteledynelabs.com The crude extract (e.g., from dichloromethane) is applied to a silica gel column. nih.gov A solvent system, often a gradient of hexane (B92381) and ethyl acetate, is used to elute the compounds from the column. caass.org.cnnih.gov Fractions are collected and analyzed, typically by Thin Layer Chromatography (TLC), to identify those containing this compound. nih.gov The polarity of the solvent mixture is gradually increased to separate compounds based on their differential adsorption to the silica gel stationary phase. nih.govcommonorganicchemistry.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for the final purification and analysis of isolated compounds. While column chromatography provides initial separation, HPLC can be used to achieve a higher degree of purity. It is also used in the phytochemical analysis of plant extracts to identify the presence of compounds like this compound. nih.gov

Table 2: Summary of Isolation Techniques for this compound

| Step | Technique | Description |

|---|---|---|

| Extraction | Dichloromethane (DCM) Extraction | Powdered plant material is soaked in DCM to create a crude extract containing mansonones. caass.org.cnnih.govnih.gov |

| Methanolic Extraction | Plant material is macerated in methanol to extract target compounds. mdpi.comresearchgate.net | |

| Separation & Purification | Silica Gel Column Chromatography | The crude extract is separated on a silica gel column using a solvent gradient (e.g., hexane-ethyl acetate) to isolate fractions. caass.org.cnnih.gov |

Biosynthetic Pathways and Precursors of Mansonone E

Proposed Biosynthetic Routes for Naphthoquinones

Naphthoquinones, in general, are synthesized through various pathways depending on the organism. In plants, two primary pathways are known for the biosynthesis of different naphthoquinone types: the shikimate pathway and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

For instance, shikonin (B1681659) and alkannin (B1664780), which are naphthazarin derivatives found in Boraginaceae species, are biosynthesized from two precursors: p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP) frontiersin.orgresearchgate.net. PHB is derived from the phenylpropanoid pathway, which originates from phenylalanine (a product of the shikimate pathway), while GPP is synthesized via the mevalonate pathway frontiersin.org. The biosynthesis of shikonin and alkannin involves the conjugation of PHB and GPP, catalyzed by p-hydroxybenzoate:geranyltransferase (PGT), to produce 3-geranyl-4-HBA oup.com.

While the direct precursors for Mansonone E are not explicitly detailed in the search results, its classification as a sesquiterpenoid quinone suggests a biosynthetic origin involving terpenoid pathways. Sesquiterpenes are typically derived from the C15 precursor farnesyl pyrophosphate (FPP), which is synthesized via either the mevalonate pathway in the cytoplasm or the MEP pathway in plastids frontiersin.org. The quinone moiety could potentially be derived from a different pathway, possibly involving chorismate or other aromatic precursors, which are products of the shikimate pathway. The convergence of a terpenoid precursor and an aromatic precursor would then lead to the formation of the sesquiterpenoid quinone structure of this compound.

Research on the synthesis of this compound and related compounds sometimes involves chemical synthesis routes, which can provide insights into the structural components and potential linkages formed during biosynthesis researchgate.netacs.org. For example, a total synthesis of this compound involved the thermal ring expansion of a cyclobutenedione derivative and an intramolecular 1,3-alkoxy exchange to form the 1,2-naphthoquinone (B1664529) tricyclic structure researchgate.netresearchgate.net. While this is a chemical synthesis, it highlights the core structural features that must be formed during the natural biosynthetic process.

Enzymatic Mechanisms in this compound Biogenesis

The enzymatic mechanisms specifically involved in this compound biogenesis are not detailed in the provided search results. However, studies on the biosynthesis of other naphthoquinones and general plant defense compound production offer relevant enzymatic contexts.

In the biosynthesis of shikonin and alkannin, key enzymes include p-hydroxybenzoate:geranyltransferase (PGT), which catalyzes the prenylation step oup.com. Further steps involve hydroxylases, such as geranylhydroquinone 3''-hydroxylase, and enzymes involved in the formation of the naphthoquinone ring structure frontiersin.orgresearchgate.net. Cytochrome P450 monooxygenases (CYPs) have also been shown to catalyze specific hydroxylation steps in naphthoquinone biosynthesis, such as the C-1' hydroxylation of deoxyshikonin (B1670263) in shikonin and alkannin production acs.org.

Given that mansonones are phytoalexins produced in response to fungal infection in elms, enzymes involved in stress response pathways and secondary metabolism are likely to play a role cdnsciencepub.comresearchgate.netcsic.es. Elicitors from fungal pathogens can trigger the accumulation of mansonones in elm callus cultures, suggesting the involvement of enzymes activated by these elicitor molecules cdnsciencepub.comresearchgate.net. While the specific enzymes for this compound are not named, the biosynthetic pathway would necessitate enzymes for the synthesis of the sesquiterpene precursor, the formation of the naphthoquinone core, and the coupling and modification reactions leading to the final this compound structure.

Data Table: Potential Enzyme Classes Involved in Mansonone Biosynthesis (Based on related naphthoquinone pathways and phytoalexin production)

| Enzyme Class | Potential Role in Mansonone Biosynthesis | Related Pathways |

| Prenyltransferases | Catalyzing the addition of prenyl groups (e.g., farnesyl) | Mevalonate pathway, MEP pathway, Naphthoquinone biosynthesis |

| Cyclases | Forming the sesquiterpene ring structure | Terpenoid biosynthesis |

| Hydroxylases (e.g., P450s) | Introducing hydroxyl groups | Various secondary metabolic pathways, Naphthoquinone biosynthesis |

| Oxidoreductases | Involved in quinone ring formation and redox modifications | Quinone biosynthesis, Secondary metabolism |

| Transferases | Attaching other chemical groups | Secondary metabolism |

Genetic Basis for this compound Production in Source Organisms

The genetic basis for this compound production is linked to the plant's defense mechanisms against pathogens, particularly in elm species resistant to Dutch elm disease researchgate.netcsic.esbiorxiv.org. The accumulation of mansonones, including this compound, is observed in elm varieties resistant to Ophiostoma ulmi and Ophiostoma novo-ulmi researchgate.netbiorxiv.org. This suggests that the genes encoding the enzymes and regulatory elements for mansonone biosynthesis are part of the plant's innate immunity or defense response system.

Studies on the genetic basis of elm resistance to Dutch elm disease have started to elucidate the molecular responses involved, including the upregulation of defense-related genes biorxiv.orgfuturetrees.org. While specific genes directly responsible for the biosynthesis of this compound are not explicitly identified in the provided texts, research indicates that the production of mansonones is a measurable host response triggered by fungal elicitors csic.es. This implies that genes involved in the recognition of elicitors, signal transduction pathways, and the subsequent activation of biosynthetic enzymes are part of the genetic machinery for mansonone production.

The level of mansonone production can vary between susceptible and resistant elm genotypes, further supporting a genetic basis for this metabolic capability researchgate.net. Research efforts are ongoing to understand the genetic factors underlying resistance in elms, which would likely involve identifying the genes controlling the mansonone biosynthetic pathway biorxiv.orgfuturetrees.org.

Data Table: Source Organisms and Context of this compound Production

| Source Organism | Context of this compound Production | Notes |

| Ulmus americana (American elm) | Production in response to Ophiostoma ulmi elicitors | Higher production in susceptible callus than resistant callus cdnsciencepub.comresearchgate.net. |

| Ulmus pumila (Siberian elm) | Accumulation in resistant varieties | Linked to resistance against Dutch elm disease researchgate.netbiorxiv.org. |

| Ulmus davidiana var. japonica | Isolated from stem and root bark | Traditionally used in medicine researchgate.net. |

| Mansonia gagei | Isolated from plant extracts | Studied for biological activity jst.go.jpnih.gov. |

| Mansonia altissima | Isolated from heartwood | Source of various mansonones mdpi.comnih.gov. |

Further research is needed to fully elucidate the specific genes and their regulation that govern the biosynthesis of this compound in these plant species.

Synthetic Chemistry and Derivatization of Mansonone E

Semi-synthetic Modification Strategies

Semi-synthetic strategies involve using a naturally occurring compound, such as Mansonone E or a related mansonone, as a starting material for chemical modifications. This allows for targeted alterations to the molecular structure to investigate the impact of specific functional groups or structural changes on bioactivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry for Derivatives

Click chemistry, particularly the CuAAC reaction, is a powerful tool for the efficient and reliable synthesis of 1,2,3-triazoles. dovepress.comnih.gov This methodology has been applied to the derivatization of this compound to create novel compounds, such as bromo-substituted this compound derivatives incorporating triazole moieties at the C-3 position. dovepress.com The application of CuAAC click chemistry allows for the modular attachment of various azide-containing molecules to alkyne-functionalized mansonone scaffolds, facilitating the creation of diverse libraries of derivatives for biological evaluation. dovepress.comnih.govresearchgate.netdntb.gov.ua

C–H Functionalization for Oxaphenalene Skeletons

C–H functionalization is a direct and efficient method for constructing complex molecular architectures. For mansonone derivatives, particularly those with the oxaphenalene skeleton found in Mansonone F, Ru(II)-catalyzed C–H functionalization has been employed as a key step. researchgate.netresearchgate.netrsc.orgrsc.org This method allows for the rapid construction of the tricyclic oxaphenalene core structure from simpler starting materials, such as 1-naphthol (B170400) and alkynes. rsc.orgrsc.org This approach is noted for its robustness and flexibility, enabling the generation of diverse mansonone F analogs and facilitating the scale-up synthesis of selected compounds. researchgate.netresearchgate.netrsc.orgrsc.org

Introduction of Specific Substituent Groups (e.g., Halogens, Alkyl Chains, Hydroxyl Groups)

The introduction of specific substituent groups onto the mansonone scaffold is a common strategy to modulate their biological properties. Studies on mansonone F derivatives, for instance, have explored the impact of substitutions at various positions, including C-2, C-3, C-4, C-5, and C-9. rsc.org The introduction of flexible alkyl chains at the C-2 and C-3 positions has been shown to yield better cytotoxic activity compared to rigid aromatic rings. rsc.org Halogenation, particularly bromination at the C-9 position, has been investigated in this compound derivatives synthesized via click chemistry, revealing its influence on cytotoxicity. dovepress.com While the provided search results specifically detail halogenation and hydroxylation in the context of other chemical scaffolds or enzymatic processes nih.govrsc.orgsemanticscholar.orgnih.govfrontiersin.org, the general principle of introducing halogens, alkyl chains, and hydroxyl groups is a standard method in medicinal chemistry for exploring structure-activity relationships and is applicable to mansonone derivatization based on the reported modifications of related mansonones like Mansonone F and G. dntb.gov.uarsc.orgresearchgate.netplos.orgnih.gov For example, studies on Mansonone G have involved the synthesis of ether and ester analogs through functional modifications. nih.govnih.gov

Development of Novel this compound Analogs with Enhanced Bioactivity

The synthesis and derivatization efforts are ultimately aimed at developing novel this compound analogs with enhanced bioactivity. Research has shown that modifications to the mansonone structure can lead to improved potency against various biological targets, such as topoisomerase II and antibiotic-resistant bacteria. dovepress.comresearchgate.netresearchgate.netmdpi.com For example, certain mansonone F analogs have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with some exhibiting minimum inhibitory concentrations (MICs) comparable to or even lower than vancomycin (B549263). researchgate.netmdpi.com Structure-activity relationship (SAR) studies are crucial in this process, guiding the design and synthesis of new analogs by identifying the structural features essential for desired biological effects. dovepress.comresearchgate.net The development of novel analogs with enhanced bioactivity is an ongoing area of research, leveraging the synthetic strategies discussed to create compounds with improved therapeutic potential. researchgate.netresearchgate.netplos.orgnih.govnih.govmdpi.com

Compound List and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 94304 |

| Mansonone F | 5090880 |

| Mansonone G | Not available in search results |

| Mansonone H | Not available in search results |

| Mansonone I | Not available in search results |

| Biflorin | Not available in search results |

| Etoposide | 33423 |

| Vancomycin | 14969 |

Data Tables

Based on the search results, specific quantitative data for this compound derivatives, particularly regarding their bioactivity (e.g., IC50 or MIC values) in relation to their structure, is available for some analogs, notably Mansonone F derivatives. An example of how such data might be presented is shown below, based on the type of data mentioned in the search results regarding the evaluation of derivatives. Please note that this table is illustrative and the specific values would depend on the particular derivatives and biological assays discussed in a comprehensive article.

Illustrative Data Table: Cytotoxicity of Mansonone Derivatives Against Cancer Cell Lines

| Compound | Structure Modification | Cancer Cell Line 1 IC₅₀ (µM) | Cancer Cell Line 2 IC₅₀ (µM) |

| This compound | Natural Compound | Data varies by study | Data varies by study |

| Derivative A | C-X Substitution | Value 1 | Value 2 |

| Derivative B | C-Y Substitution | Value 3 | Value 4 |

| Derivative C | Triazole Conjugation | Value 5 | Value 6 |

Mechanistic Investigations of Mansonone E S Biological Activities

Anticancer and Antitumor Mechanisms

The anticancer properties of Mansonone E are attributed to a multi-faceted approach at the cellular level, targeting key pathways involved in cancer cell proliferation and survival. The primary mechanisms identified include the induction of apoptosis, regulation of the cell cycle, and inhibition of DNA topoisomerase enzymes.

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. This compound has been shown to trigger this process in cancer cells through several interconnected pathways.

A key characteristic of apoptosis is the degradation of chromosomal DNA into smaller, oligonucleosomal-sized fragments. Studies have demonstrated that this compound induces this hallmark feature of apoptosis in human cervical cancer (HeLa) cells. youtube.comnih.gov This fragmentation is a result of the activation of endonucleases that cleave the DNA in the linker regions between nucleosomes.

The apoptotic process is executed by a family of cysteine proteases known as caspases. Research has confirmed that this compound treatment leads to the activation of caspase-3, a key executioner caspase, in HeLa cells. youtube.comnih.gov The activation of caspase-3 is a pivotal event, leading to the cleavage of numerous cellular substrates and the subsequent dismantling of the cell.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax) members. The balance between these opposing factions determines the cell's fate. Investigations into the effects of this compound have revealed a significant modulation of these proteins. Specifically, treatment with this compound results in a decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. youtube.comnih.gov Concurrently, it leads to an increased expression of the pro-apoptotic protein Bax. youtube.comnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of pro-apoptotic factors and subsequent caspase activation.

| Mechanism | Effect of this compound | Affected Cell Line | Key Findings |

|---|---|---|---|

| Oligonucleosomal DNA Fragmentation | Induction | HeLa | Characteristic laddering pattern of DNA observed. |

| Caspase-3 Activation | Activation | HeLa | Leads to the execution phase of apoptosis. |

| Bcl-2 Expression | Decreased | HeLa | Shifts the cellular balance towards apoptosis. |

| Bcl-xL Expression | Decreased | HeLa | |

| Bax Expression | Increased | HeLa |

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is often characterized by dysregulation of this cycle. While the induction of apoptosis by this compound is well-documented, leading to an increase in the sub-G1 population (indicative of apoptotic cells), specific detailed research findings on its ability to cause arrest in the S phase of the cell cycle are not extensively covered in the provided search results. Further investigation is required to fully elucidate the precise effects of this compound on the G1 and S phases of the cell cycle.

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication, transcription, and recombination. They are validated targets for anticancer drugs. Research has shown that this compound exhibits inhibitory activity against DNA topoisomerase I. nih.gov In a cell-free system, this compound demonstrated a clear potential to inhibit the relaxation of supercoiled DNA, an activity characteristic of topoisomerase I inhibitors. nih.gov While a study on derivatives of the related compound Mansonone F showed inhibition of both topoisomerase I and II, the direct inhibitory effect of this compound on topoisomerase II has not been explicitly detailed in the provided search results.

| Enzyme | Effect of this compound | Assay System | Observed Activity |

|---|---|---|---|

| DNA Topoisomerase I | Inhibition | Cell-free relaxation assay | Inhibited the relaxation of supercoiled DNA. |

| DNA Topoisomerase II | Not explicitly detailed in search results | N/A | N/A |

Impact on Cellular Signaling Pathways

Detailed molecular studies investigating the direct modulatory effects of this compound on critical cellular signaling cascades are not extensively available in the current scientific literature. The following sections reflect the absence of specific research findings for this compound concerning these pathways.

There is currently no specific information available detailing the mechanisms by which this compound modulates the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. Research on other mansonones has explored this area, but direct evidence for this compound is lacking.

The role of this compound as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has not been specifically documented. While STAT3 inhibition is a known mechanism for some related compounds, data for this compound is not available.

Scientific literature does not currently provide specific details on the involvement of this compound with the Extracellular Signal-Regulated Kinase (ERK) cascade.

There is an absence of specific research findings on the interaction between this compound and the c-Jun N-terminal Kinase (c-JNK) and Nuclear Factor Kappa B (NF-κB) pathways.

The capacity of this compound to activate the p53 tumor suppressor pathway has not been specifically investigated or reported in available scientific studies.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Specific studies detailing the role of this compound in the generation of Reactive Oxygen Species (ROS) and the induction of oxidative stress are not present in the available literature. While naphthoquinone-containing compounds are often associated with redox cycling and ROS production, direct experimental evidence for this compound is required to confirm this activity.

Anti-proliferative Effects on Various Cancer Cell Lines

This compound, a naturally occurring ortho-naphthoquinone, has demonstrated significant anti-proliferative activities across a spectrum of human cancer cell lines. Mechanistic investigations have revealed its potential to impede cancer cell growth and viability through various cellular pathways. The cytotoxic effects of this compound have been evaluated in several cancer cell types, with research indicating a range of sensitivities to this compound.

Human Cervical Cancer (HeLa)

Studies have shown that this compound exhibits cytotoxic effects against human cervical cancer (HeLa) cells. Research has reported an IC50 value of 7.9 µM for this compound in this cell line, indicating its potent anti-proliferative activity. Further investigations into the mechanism of action revealed that this compound induces oligonucleosomal fragmentation of DNA in HeLa cells. This process is accompanied by the activation of caspase-3, a key enzyme in the apoptotic cascade. The activation of caspase-3 leads to the degradation of the inhibitor of caspase-activated DNase (ICAD). Additionally, this compound was found to modulate the expression of apoptosis-regulating proteins, specifically decreasing the levels of the anti-apoptotic mitochondrial proteins Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax.

Human Malignant Melanoma (A375-S2)

This compound has demonstrated potent cytotoxic effects on the human malignant melanoma cell line A375-S2. The reported IC50 value for this compound in this cell line is 2.2 µM, highlighting its significant anti-proliferative capacity against this type of cancer cell. This activity is part of a broader screening that identified this compound as having more potent cytotoxic effects than the related compound, mansonone F, across several tumor cell lines.

Human Breast Cancer (MCF-7)

In the context of human breast cancer, this compound has shown notable anti-proliferative activity against the MCF-7 cell line. The IC50 value for this compound in MCF-7 cells has been reported as 3.1 µM. This demonstrates a significant inhibitory effect on the proliferation of these estrogen receptor-positive breast cancer cells. The cytotoxic potential of this compound in this cell line underscores its potential as a subject for further investigation in breast cancer research.

Human Histiocytic Lymphoma (U937)

This compound has exhibited strong cytotoxic effects against the human histiocytic lymphoma cell line U937. Research has determined the IC50 value of this compound to be 0.9 µM in this cell line. This low IC50 value signifies a high degree of potency in inhibiting the proliferation of these lymphoma cells, suggesting that this cell line is particularly sensitive to the cytotoxic actions of this compound.

Human Colorectal Cancer (HCT15, HCT116, HT-29, Colon26)

Human Leukemia Cell Lines (K562, HL60, THP-1)

Detailed studies specifically investigating the anti-proliferative effects of this compound on the human leukemia cell lines K562 (chronic myelogenous leukemia), HL60 (promyelocytic leukemia), and THP-1 (acute monocytic leukemia) are not extensively documented in the reviewed literature. While research has been conducted on the effects of derivatives of other related compounds, such as Mansonone F, on HL-60 and K562 cells, direct and specific data regarding the cytotoxic or anti-proliferative activity of this compound against these particular leukemia cell lines remains to be fully elucidated.

Interactive Data Tables

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Human Cervical Cancer | 7.9 |

| A375-S2 | Human Malignant Melanoma | 2.2 |

| MCF-7 | Human Breast Cancer | 3.1 |

| U937 | Human Histiocytic Lymphoma | 0.9 |

| HT-29 | Human Colorectal Cancer | 0.18 |

Table 2: Mechanistic Insights into this compound's Anti-proliferative Effects in HeLa Cells

| Mechanism | Observation |

| DNA Fragmentation | Induces oligonucleosomal fragmentation |

| Caspase Activation | Activates caspase-3 |

| Apoptotic Protein Regulation | Decreases Bcl-2 and Bcl-xL, Increases Bax |

Human Lung Cancer (A549, H1975)

While direct mechanistic studies of this compound on human lung cancer cell lines A549 and H1975 are not extensively detailed in the available research, investigations into the closely related o-naphthoquinone, Mansonone G, and its derivatives provide significant insights into the potential mechanisms of action for this compound class against non-small cell lung cancer (NSCLC).

Studies on butoxy mansonone G (MG3) have demonstrated potent cytotoxic effects on both the EGFR wild-type A549 cell line and the EGFR mutant H1975 cell line, with IC50 values of 8.54 μM and 4.21 μM, respectively nih.govnih.gov. The primary mechanism identified is the induction of caspase-dependent apoptosis nih.govnih.gov. Further investigation revealed that this apoptosis is triggered through the inhibition of key survival signaling pathways. Specifically, butoxy mansonone G was found to inhibit the phosphorylation of STAT3 and Akt in a dose-dependent manner in both A549 and H1975 cells nih.govnih.gov. Concurrently, it led to an increase in the phosphorylation of Erk nih.gov.

Similarly, ethoxy mansonone G (EMG) also induces apoptosis in both A549 and H1975 cells, a process linked to the generation of reactive oxygen species (ROS) chula.ac.th. The apoptotic action of EMG is mediated through the modulation of the Bcl-2 family of proteins. Western blot analysis showed that EMG exposure resulted in the downregulation of the anti-apoptotic proteins Bcl-xL and Bcl-2, while upregulating the pro-apoptotic proteins BAK and BAX in both cell lines chula.ac.th. Furthermore, EMG was shown to induce cell cycle arrest at the G1 phase in A549 cells chula.ac.th.

These findings in closely related mansonones are consistent with the known activity of this compound in other cancer types. For instance, this compound has been shown to induce apoptosis in human cervical cancer (HeLa) cells by downregulating Bcl-xL and Bcl-2 and upregulating BAX, suggesting a shared mechanism of modulating Bcl-2 family proteins to trigger programmed cell death chula.ac.th.

Table 1: Cytotoxic Activity of Mansonone G Derivatives in Human Lung Cancer Cell Lines

Compound Cell Line IC50 Value (μM) Key Mechanistic Findings Butoxy Mansonone G (MG3) A549 (EGFR wild-type) 8.54 Induces caspase-dependent apoptosis; Inhibits p-STAT3 and p-Akt. Butoxy Mansonone G (MG3) H1975 (EGFR mutant) 4.21 Induces caspase-dependent apoptosis; Inhibits p-STAT3 and p-Akt. Ethoxy Mansonone G (EMG) A549 Data not specified Induces ROS-mediated apoptosis; Downregulates Bcl-2/Bcl-xL; Upregulates BAK/BAX; G1 cell cycle arrest. Ethoxy Mansonone G (EMG) H1975 Data not specified Induces ROS-mediated apoptosis; Downregulates Bcl-2/Bcl-xL; Upregulates BAK/BAX.

Other Solid Tumor Cells

This compound has demonstrated potent cytotoxic and antiproliferative activities against a range of other solid tumor cell lines. Research has shown it to be particularly effective against human cervical cancer (HeLa), human malignant melanoma (A375-S2), human breast cancer (MCF-7), and human histiocytic lymphoma (U937) cells nih.gov.

The mechanism underlying its cytotoxicity in these cells involves the induction of apoptosis through the mitochondrial pathway nih.govresearchgate.net. In HeLa cells, this compound was found to trigger oligonucleosomal fragmentation of DNA, a key hallmark of apoptosis nih.govresearchgate.net. This process is initiated by the activation of caspase-3, a critical executioner caspase nih.govresearchgate.net. The activation of caspase-3 is followed by the degradation of its inhibitor, the inhibitor of caspase-activated DNase (ICAD) nih.gov.

Furthermore, the apoptotic signaling cascade induced by this compound involves a significant shift in the balance of Bcl-2 family proteins. The expression of anti-apoptotic proteins Bcl-2 and Bcl-xL was decreased, while the expression of the pro-apoptotic protein Bax was increased nih.govresearchgate.net. This alteration in the Bax/Bcl-2 ratio is a crucial step that leads to mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death. A similar mechanism involving the upregulation of BAX and downregulation of Bcl-2 and Bcl-xL has been noted for Mansonone G derivatives in colorectal cancer cells nih.gov.

Antimicrobial Action

Antifungal Mechanisms against Phytopathogens (P. parasitica, C. gloeosporioides, Alternaria porri, Fusarium oxysporum)

This compound exhibits significant antifungal activity against several plant pathogenic fungi, including Phytophthora parasitica, Colletotrichum gloeosporioides, Alternaria porri, and Fusarium oxysporum researchgate.netfao.org. Among several related compounds isolated from Mansonia gagei, this compound displayed the highest activity against P. parasitica researchgate.netfao.org.

The precise mechanism of antifungal action for this compound is understood through the broader activity of naphthoquinones. A primary mode of action is believed to be the disruption of the fungal cell membrane researchgate.netnih.govresearchgate.net. Naphthoquinones can interfere with membrane permeability, leading to the leakage of essential cellular components like nucleotides nih.govresearchgate.net. This disruption may be linked to interactions with membrane sterols, such as ergosterol, which are vital for fungal membrane integrity researchgate.net.

Additionally, the antifungal efficacy of naphthoquinones is attributed to their redox properties nih.gov. These compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) researchgate.net. The resulting oxidative stress can destabilize mitochondrial integrity, impair cellular respiration, and damage critical cellular components like enzymes and fungal DNA, ultimately leading to fungal cell death researchgate.netnih.gov. Another potential mechanism is the inhibition of key fungal enzymes, such as topoisomerases, which are necessary for DNA replication and repair scielo.br.

Table 2: Antifungal Activity of this compound against Phytopathogens

Phytopathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Minimum Fungicidal Concentration (MFC) (µg/mL) Phytophthora parasitica 31 125 Colletotrichum gloeosporioides 31 31 Alternaria porri Data not specified Data not specified Fusarium oxysporum Data not specified Data not specified

Antibacterial Mechanisms against Bacteria (Xanthomonas oryzae, Staphylococcus aureus, including MRSA)

This compound has shown significant antibacterial activity against the plant pathogenic bacteria Xanthomonas oryzae pv. oryzae and X. oryzae pv. oryzicola, with a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL researchgate.netfao.org. While direct studies on this compound against Staphylococcus aureus are limited, research on the closely related Mansonone G demonstrates activity against S. aureus with an MIC of 62.5 μM nih.gov. Furthermore, analogs of Mansonone F have been reported to have excellent activity against methicillin-resistant S. aureus (MRSA), indicating that the ortho-quinone and tricyclic systems common to these mansonones are essential for anti-MRSA activity.

A primary antibacterial mechanism for the mansonone class of compounds is the rapid permeabilization of the bacterial membrane. Extensive studies using Mansonone G have demonstrated this effect in both Gram-positive (Bacillus subtilis) and LPS-defected Gram-negative (Escherichia coli lptD4213) bacteria nih.govresearchgate.net.

This membrane-compromising effect was visualized using fluorescent microscopy and the dye SYTOX Green, which can only enter cells with damaged membranes nih.govresearchgate.net. In experiments with E. coli, treatment with Mansonone G resulted in a significant increase in SYTOX Green fluorescence in over 85% of cells, indicating widespread membrane damage researchgate.net. Temporal analysis showed this process is rapid, with a significant increase in membrane permeability occurring as early as 10 minutes after exposure to the compound nih.govresearchgate.net. This rapid disruption of the bacterial membrane is a key factor in the bactericidal activity of mansonones.

In addition to direct membrane damage, evidence suggests that mansonones may also interfere with bacterial cell wall synthesis. While this mechanism has not been directly confirmed for this compound, studies on a synthetic analog of Mansonone F, IG1, provide strong indications.

Transmission electron microscopy (TEM) of S. aureus (including MRSA) treated with the Mansonone F analog revealed visible damage to the cell wall researchgate.net. The treated bacterial cells showed very few instances of cell division, suggesting an interruption of this critical process researchgate.net. These observations point to a mechanism where the compound, either directly or indirectly, disrupts the integrity or synthesis of the peptidoglycan layer, which is essential for bacterial survival and replication researchgate.net. This impairment of cell wall synthesis, potentially in conjunction with membrane permeabilization and inhibition of DNA replication, contributes to the potent antibacterial effect against Gram-positive bacteria like S. aureus researchgate.net.

Inhibition of DNA Replication

This compound has been identified as having potent cytotoxic effects against several human tumor cell lines, including HeLa (cervical cancer), A375-S2 (malignant melanoma), MCF-7 (breast cancer), and U937 (histiocytic lymphoma) bohrium.comnih.gov. Mechanistic studies in HeLa cells show that this compound induces the oligonucleosomal fragmentation of DNA, a characteristic feature of apoptosis bohrium.comnih.gov. This process is associated with the activation of caspase-3 and the subsequent degradation of its inhibitor. Furthermore, this compound modulates the expression of mitochondrial proteins that regulate apoptosis, specifically by decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL while increasing the expression of the pro-apoptotic protein Bax bohrium.com. While these findings confirm that this compound can induce DNA damage as a consequence of apoptosis, the precise mechanism by which it may directly inhibit the enzymatic process of DNA replication itself is not fully detailed in the available literature.

Anti-inflammatory Mechanisms

The specific molecular pathways through which this compound may exert anti-inflammatory effects have not been extensively characterized in the scientific literature. While inflammation involves complex signaling cascades, often mediated by transcription factors like NF-κB and the release of cytokines, direct evidence detailing this compound's interaction with these specific inflammatory mechanisms is limited.

Antioxidant Mechanisms

This compound has been reported to possess potent antioxidant activities tandfonline.com. However, the detailed molecular mechanisms underlying this function are not fully elucidated. Antioxidant compounds can act through various pathways, such as direct free-radical scavenging or activation of cellular antioxidant response systems like the Nrf2 pathway. Specific studies detailing this compound's efficacy in these particular mechanisms are not extensively available.

Melanogenesis Inhibitory Mechanisms

This compound demonstrates significant inhibitory effects on melanogenesis, the process of melanin production. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways and the downregulation of essential melanogenic proteins. Research conducted on B16 melanoma cells has provided considerable insight into these inhibitory processes.

Inhibition of CREB Expression and Phosphorylation

This compound has been shown to inhibit the synthesis of melanin induced by α-melanocyte-stimulating hormone (α-MSH) by targeting the cAMP response element-binding protein (CREB) bohrium.comnih.gov. The binding of α-MSH to its receptor typically elevates intracellular cAMP levels, leading to the phosphorylation and activation of CREB. Activated CREB is a crucial transcription factor that promotes the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic genes. Studies have confirmed that this compound dose-dependently inhibits the expression levels of CREB that are otherwise increased after α-MSH stimulation bohrium.comnih.gov. This suppression of both CREB expression and its phosphorylation is a key mechanism by which this compound initiates its anti-melanogenic effect.

Downregulation of Melanogenesis-Related Proteins (e.g., Tyrosinase, MITF)

A primary consequence of CREB inhibition is the subsequent downregulation of MITF. As the central regulator of melanogenesis, MITF controls the transcription of essential melanogenic enzymes. Research confirms that this compound dose-dependently inhibits the expression of MITF in α-MSH-stimulated B16 cells bohrium.comnih.gov. This reduction in MITF leads directly to a decreased expression of its target genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and TRP-2 bohrium.comnih.gov. Tyrosinase is the rate-limiting enzyme in the melanin synthesis pathway. By suppressing the expression of these critical proteins, this compound effectively halts the production of melanin bohrium.comnih.gov.

| Protein Target | Effect of this compound | Reference |

|---|---|---|

| CREB | Inhibited expression and phosphorylation | bohrium.comnih.gov |

| MITF | Inhibited expression | bohrium.comnih.gov |

| Tyrosinase | Inhibited expression | bohrium.comnih.gov |

| TRP-1 | Inhibited expression | nih.gov |

| TRP-2 | Inhibited expression | nih.gov |

Influence on PI3K/Akt Pathway in Melanogenesis

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of melanogenesis. Activation of this pathway has been shown to exert negative feedback on melanin production nih.gov. This compound leverages this pathway to inhibit melanogenesis bohrium.comnih.gov. Studies have demonstrated that this compound dose-dependently affects the phosphorylation of Akt, a key downstream component of the PI3K pathway bohrium.comnih.gov. The involvement of this pathway was further confirmed in experiments using wortmannin, a specific inhibitor of PI3K. When B16 cells were treated with both this compound and wortmannin, the inhibitory effect on melanogenesis was synergistically enhanced bohrium.com. This indicates that this compound's anti-melanogenic activity is mediated, at least in part, through the modulation of the PI3K/Akt signaling cascade bohrium.comnih.gov.

| Biological Activity | Finding | IC₅₀ Value | Reference |

|---|---|---|---|

| Melanogenesis Inhibition | This compound suppresses α-MSH-induced melanogenesis in B16 cells. | 55 µM | researchgate.net |

Cholinesterase Inhibitory Mechanisms (AChE and BChE)

This compound has been identified as a potent inhibitor of cholinesterases, the family of enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Research has focused on its activity against two key types: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Studies evaluating a range of naphthoquinones found that this compound demonstrated the highest inhibitory activity against both AChE and BChE, with inhibitory concentrations (IC₅₀) in the low micromolar range. researchgate.netnih.govresearchgate.net Specifically, the IC₅₀ value for the inhibition of acetylcholinesterase has been reported as 23.5 µM. researchgate.net While the precise IC₅₀ value for butyrylcholinesterase has not been detailed, it is also noted to be in the low micromolar level. researchgate.netnih.gov

Detailed kinetic studies to determine the specific mechanism of inhibition—such as whether it is competitive, non-competitive, or mixed—have not been extensively reported in publicly available literature. Therefore, a complete mechanistic understanding of how this compound interacts with the active sites of AChE and BChE remains an area for further investigation.

Interactive Data Table: Cholinesterase Inhibitory Activity of this compound

| Enzyme | Reported IC₅₀ Value |

| Acetylcholinesterase (AChE) | 23.5 µM |

| Butyrylcholinesterase (BChE) | Low micromolar levels |

Antifeedant and Herbicidal Mechanisms

This compound, isolated from the heartwood of Mansonia gagei, has demonstrated significant potential as a natural pesticide due to its antifeedant and herbicidal properties. researchgate.net

In antifeedant studies, this compound was shown to inhibit the feeding of the common cutworm, Spodoptera litura. Research documented a 45.9% antifeedant activity against this agricultural pest. researchgate.net The specific biochemical mechanism by which this compound deters feeding—for instance, by interacting with insect taste receptors or inducing post-ingestive negative feedback—has not yet been elucidated.

The compound also exhibits notable herbicidal activity. Laboratory assays have shown that this compound significantly reduces the shoot and root growth of several plant species, including Brassica chinensis (bok choy), Oryza sativa (rice), Mimosa pigra (giant sensitive tree), and Echinochloa crus-galli (barnyard grass). researchgate.net The physiological and molecular mechanisms underlying this growth inhibition are not yet fully understood and require further research to determine if this compound disrupts key plant processes such as photosynthesis, cell division, or amino acid synthesis.

Interactive Data Table: Herbicidal and Antifeedant Activity of this compound

| Activity Type | Target Organism | Observed Effect |

| Antifeedant | Spodoptera litura | 45.9% feeding inhibition |

| Herbicidal | Brassica chinensis | Reduced shoot and root growth |

| Herbicidal | Oryza sativa | Reduced shoot and root growth |

| Herbicidal | Mimosa pigra | Reduced shoot and root growth |

| Herbicidal | Echinochloa crus-galli | Reduced shoot and root growth |

Structure Activity Relationship Sar Studies of Mansonone E and Its Derivatives

Correlating Structural Features with Anticancer Potency

Mansonone E and related mansonones, such as Mansonone F, have demonstrated cytotoxic effects against various cancer cell lines. wikidata.org SAR studies have sought to identify the structural elements responsible for this anticancer potency.

Research on mansonone F derivatives, which share a similar structural scaffold with this compound, has indicated that substitutions at specific positions significantly influence cytotoxic activity. Studies revealed that derivatives with substitutions at the C-3 and C-9 positions exhibited heightened cytotoxic potencies. Halogenation at the C-9 position of mansonone F derivatives, specifically with chlorine or bromine, resulted in enhanced efficacy compared to derivatives with alkyl or aryl substituents at this position. Similarly, studies on this compound derivatives incorporating a triazole unit at C-3 and halogen substituents at C-9 demonstrated comparable or improved antitumor efficacies. These findings suggest that the nature and position of substituents on the mansonone skeleton are critical determinants of cytotoxicity. The ortho-quinone group and the fused pyran ring are also considered important for the cytotoxic activity of mansonone F derivatives, which is likely applicable to this compound as well due to structural similarities.

A key mechanism contributing to the anticancer activity of mansonones is their ability to inhibit DNA topoisomerase enzymes. This compound has been shown to inhibit topoisomerase I. Studies on mansonone F derivatives have indicated potent inhibition of topoisomerase enzymes, with a more pronounced effect on topoisomerase II compared to topoisomerase I. The ortho-quinone group and the pyran ring were identified as important structural features for the topoisomerase inhibitory activity of mansonone F derivatives. Furthermore, 3- and 9-substituted mansonone F derivatives displayed potential topoisomerase inhibitory activity. Novel this compound derivatives featuring a C-3 triazole and C-9 halogenation have been designed and evaluated as topoisomerase II inhibitors. An analog of this compound, known as MSN8C, has been identified as a catalytic inhibitor of human DNA topoisomerase II, demonstrating the potential for developing potent topoisomerase-targeting agents based on the this compound scaffold.

SAR for Antimicrobial Efficacy (e.g., Anti-MRSA Activity)

This compound has demonstrated fungicidal properties. Related mansonones, particularly Mansonone F, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). SAR studies on mansonone F derivatives have provided detailed insights into the structural features required for anti-MRSA activity. Investigations focusing on C6 and C9 analogs of mansonone F revealed that most derivatives exhibited good to excellent activity against MRSA. Notably, 6-n-butylmansonone F showed superior antibacterial activity compared to vancomycin (B549263) against MRSA. These studies suggest that the intact tricyclic oxaphenalene skeleton and the ortho-quinone moiety are essential pharmacophores for anti-MRSA activity, as modifications to these regions significantly reduced potency. The loss of the C1-C2 double bond in mansonone F resulted in a slight reduction in activity, while the presence of polar or electron-withdrawing groups at C3 diminished or abolished potency. Saturated alkyl chains at C3 had minimal impact on activity. For C6 and C9 analogs, steric effects were found to be more influential than electronic effects, with most analogs being less potent than the parent mansonone F. However, a mansonone F analog (IG1) with C9-substitution, C3-substitution, and opened C-rings demonstrated promising activity against S. aureus, including MRSA, in some cases exceeding that of vancomycin. Beyond activity against Staphylococcus aureus, this compound has also shown significant antibacterial activity against plant pathogens such as Xanthomonas oryzae pv. oryzae and X. oryzae pv. oryzicola.

SAR for Melanogenesis Inhibition (e.g., Role of Hydroxy Group at C-6)

Based on the available search results, specific structure-activity relationship information regarding the melanogenesis inhibitory activity of this compound, including the role of a hydroxy group at the C-6 position, was not found.

Computational and Theoretical Studies on Mansonone E

Molecular Docking Analyses of Target Protein Interactions (e.g., Topoisomerases, Enzymes, Receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique has been instrumental in identifying and characterizing the interactions of Mansonone E and its derivatives with various biological targets.

A significant body of research has focused on the interaction of mansonones with topoisomerases, which are crucial enzymes in DNA replication and transcription. acs.orgekb.eg Molecular docking studies have been conducted to understand how this compound and its derivatives bind to topoisomerase II (Topo II). capes.gov.br These studies have revealed that derivatives of this compound can act as potent inhibitors of both topoisomerase I (Topo I) and Topoisomerase II. capes.gov.br The docking analyses suggest that these compounds may function as catalytic inhibitors. capes.gov.br For instance, derivatives of this compound with triazole moieties have been shown to be potent antitumor agents, and docking studies have highlighted the importance of the triazole substituents for their cytotoxic activity. capes.gov.br

Beyond topoisomerases, the interaction of mansonones with other proteins has also been explored. For example, docking studies have been used to investigate the binding of Mansonone G, a related compound, to the ATPase domain of DNA gyrase, a bacterial enzyme. nih.gov Additionally, the binding of acetyl mansonone G to the estrogen receptor α (ERα) has been virtually docked, showing that its acetyl oxygen binds similarly to the 17β-OH of estradiol. tandfonline.comresearchgate.net This suggests a potential for mansonone derivatives to act as anti-estrogenic agents. tandfonline.com

The following table summarizes key findings from molecular docking studies involving this compound and related compounds.

| Compound/Derivative | Target Protein | Key Findings from Docking |

| This compound Derivatives | Topoisomerase I & II | Potent inhibitors, potentially acting as catalytic inhibitors. capes.gov.br |

| C-9 substituted this compound with triazole moieties | Topoisomerase II | Substituents on the triazole ring are crucial for cytotoxicity. capes.gov.br |

| Acetyl mansonone G | Estrogen Receptor α (ERα) | Binds in a manner similar to estradiol, indicating anti-estrogenic potential. tandfonline.comresearchgate.net |

| Mansonone G derivative (MG7) | AKT and ERK1 signaling proteins | Binds to the ATP-binding pocket primarily through hydrophobic interactions. nih.gov |

| Mansonone G | DNA gyrase (bacterial) | Binds to the ATPase domain through hydrophobic interactions. nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein, offering insights into the stability and conformational changes of the complex over time.

MD simulations have been employed to study the inclusion complexes of this compound and its enantiomers with various β-cyclodextrins. nih.gov These simulations revealed that this compound can form stable inclusion complexes with β-cyclodextrins, where it is positioned near the secondary rim with its oxane ring dipping into the hydrophobic inner cavity. nih.gov The encapsulation process was found to increase the rigidity of the β-cyclodextrin molecules. nih.gov

In studies involving derivatives of Mansonone G, MD simulations lasting up to 90-nanoseconds showed that the compound preferentially positions its aromatic ring inside the cavities of β-cyclodextrin, DMβCD, and 2HPβCD. mdpi.com Furthermore, 500-nanosecond MD simulations were used to investigate the interactions of butoxy mansonone G, revealing insights into its binding with signaling proteins. dntb.gov.ua

The stability of protein-ligand complexes involving this compound derivatives has also been assessed using MD simulations. For example, simulations were used to evaluate the stability of the binding pose of camptothecin (B557342) derivatives with the human Topoisomerase I-DNA complex. nih.gov These simulations are crucial for understanding the dynamic behavior and confirming the stability of interactions predicted by molecular docking. nih.govnih.gov

Quantum Chemical Calculations (e.g., DFT Studies) for Reactivity and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other molecular properties of compounds like this compound. nih.gov These methods provide a fundamental understanding of a molecule's chemical behavior. mdpi.com

DFT calculations have been utilized to study the chemical reactivity and electronic properties of various bioactive molecules, providing insights that can be correlated with experimental observations. researchgate.netmdpi.com For this compound and related naphthoquinones, quantum chemical molecular descriptors have been evaluated to understand their trypanocidal power. conicet.gov.ar These studies help in building quantitative structure-activity relationships (QSAR). conicet.gov.ar

The reactivity of a molecule is often described by parameters derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net DFT calculations can determine these energies and related reactivity descriptors, which are useful in predicting how a molecule will interact with biological targets. researchgate.net For example, such calculations have been applied to assess the reactivity and pharmaceutical potential of novel triazole derivatives, a class of compounds to which some this compound derivatives belong. jst.go.jp

Binding Free Energy Calculations for Ligand-Receptor Complexes

Binding free energy calculations are a computational method used to estimate the strength of the non-covalent interaction between a ligand and a receptor. wustl.edu These calculations provide a quantitative measure of the binding affinity and are crucial for ranking potential drug candidates. nih.govmdpi.com

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used approaches to calculate binding free energies from MD simulation trajectories. mdpi.com For the inclusion complexes of this compound with β-cyclodextrins, MM/PBSA calculations showed that the binding is stable and primarily driven by van der Waals interactions. nih.gov The calculations also revealed significant differences in the complexation energies for the stereoisomers of this compound. nih.gov

Similarly, for Mansonone G complexed with β-cyclodextrins, MM/GBSA calculations indicated that the host-guest complexation is mainly driven by van der Waals interactions. mdpi.com These calculations have also been applied to other systems, such as the interaction of butoxy mansonone G with its targets, to provide a deeper understanding of the binding energetics. dntb.gov.ua

Preclinical Research and Therapeutic Potential of Mansonone E

In vivo Antitumor Efficacy Studies (e.g., Xenograft Models)

Mansonone E and its derivatives have been investigated for their antitumor effects in in vivo models, including xenograft studies. Xenograft models, where human cancer cells or tissues are implanted into immunodeficient mice, are commonly used to evaluate the efficacy of potential cancer treatments in a living system. antineo.fr

One study reported that this compound isolated from Ulmus davidiana showed potent antitumor activity in in vivo assays, including hollow fiber and xenograft assays. researchgate.net Additionally, this compound was found to have antitumor activities in a nude mouse xenograft model of colon cancer and in uterine cancer cells. researchgate.net

An analog of this compound, referred to as MSN8C, has been identified as a novel catalytic inhibitor of human DNA topoisomerase II. mdpi.comnih.gov Studies with MSN8C demonstrated significant antiproliferative activity against eleven human tumor cell lines in vitro, including those resistant to traditional topoisomerase II poisons. mdpi.comnih.gov Furthermore, MSN8C showed potent antitumor efficacy and low toxicity in an A549 tumor xenograft model, suggesting its potential as a candidate for antitumor applications. mdpi.comnih.gov

These findings indicate that this compound and its structural analogs can exhibit antitumor effects in vivo, affecting tumor growth in relevant animal models.

Potential for Agricultural Applications as a Natural Pesticide

This compound has shown potential as a natural pesticide for managing agricultural plant pathogens. researchgate.netsemanticscholar.orgcaass.org.cnsciengine.com Its activities against various plant pathogens, including fungi, bacteria, insects, and weeds, have been investigated. researchgate.net

Studies have demonstrated that this compound exhibits antifungal activity against plant pathogenic fungi such as Colletotrichum gloeosporioides and Phytophthora parasitica. researchgate.net It also shows antibacterial activity against Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola. researchgate.net

Beyond antimicrobial effects, this compound has demonstrated antifeedant activity against insects like Spodoptera litura. researchgate.net Furthermore, it has shown herbicidal activity, significantly reducing the shoot and root growth of various plants, including Brassica chinensis, Oryza sativa, Mimosa pigra, and Echinochlooa crus-galli. researchgate.net

These multifaceted activities highlight this compound's potential as a broad-spectrum natural pesticide for agricultural use.

Data on the antimicrobial activity of this compound against specific plant pathogens include:

| Plant Pathogen | Activity Type | MIC (µg mL⁻¹) | MFC/MBC (µg mL⁻¹) |

| Colletotrichum gloeosporioides | Antifungal | 31 | 31 |

| Phytophthora parasitica | Antifungal | 31 | 125 |

| Xanthomonas oryzae pv. oryzae | Antibacterial | 7.8 | >500 |

| Xanthomonas oryzae pv. oryzicola | Antibacterial | 7.8 | >500 |

Data on the antifeedant and herbicidal activity of this compound include:

| Target Organism | Activity Type | Result |

| Spodoptera litura | Antifeedant | 45.9% antifeedant activity |

| Brassica chinensis | Herbicidal | Significantly reduced shoot and root growth |

| Oryza sativa | Herbicidal | Significantly reduced shoot and root growth |

| Mimosa pigra | Herbicidal | Significantly reduced shoot and root growth |

| Echinochlooa crus-galli | Herbicidal | Significantly reduced shoot and root growth |

Future Directions in Drug Development and Clinical Translation

While this compound shows promise in preclinical research, its natural abundance is low, and total synthesis can be challenging with low yields, which can hinder its direct application. mdpi.com Future directions in drug development and clinical translation involve exploring structural modifications of this compound to enhance its potency, improve its pharmacological properties, and overcome limitations related to its natural availability. mdpi.com

The development of analogs, such as MSN8C, which demonstrate improved antitumor activity in vitro and in vivo, represents a key direction. mdpi.com Further research is needed to fully understand the mechanisms of action of this compound and its derivatives and to evaluate their safety and efficacy in more advanced preclinical models.

Translating the potential of this compound into clinical applications requires comprehensive studies, including detailed pharmacokinetic and pharmacodynamic profiling, as well as assessments of long-term toxicity. The development of efficient and scalable synthesis methods for this compound and its promising analogs is also crucial for their potential clinical use.

In the agricultural sector, future research could focus on developing this compound-based biopesticides. This would involve optimizing formulations for stability and delivery, conducting field trials to assess efficacy under various environmental conditions, and evaluating their environmental impact and safety to non-target organisms.

The exploration of this compound and its derivatives highlights the potential of natural products as sources for novel therapeutic agents and sustainable agricultural solutions. Continued research is essential to fully realize the potential of this compound.

Advanced Analytical Methodologies for Mansonone E Research

Spectroscopic Techniques for Structural Elucidation and Quantification (e.g., UV, IR, MS, NMR)

Spectroscopic methods are fundamental for determining the structure of Mansonone E and quantifying its presence in samples. Techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information crucial for comprehensive analysis.

UV-Vis spectroscopy is utilized to analyze the electronic transitions within the this compound molecule, providing characteristic absorption maxima that aid in its identification and quantification academicjournals.orgijarst.in. For this compound isolated from Ulmus davidiana, UV λmax (MeOH) nm (log ε) values have been reported as 445 (3.05), 370 (3.03), 264 (4.21), and 220 (3.74) academicjournals.org.

IR spectroscopy provides information about the functional groups present in this compound by analyzing its vibrational modes academicjournals.orgijarst.in. Characteristic IR absorption bands can help confirm the presence of specific bonds and functional moieties within the molecule ijarst.in. For this compound, IR λmax (KBr) cm-1 values have been observed at 1695, 1645, 1615, and 1580 academicjournals.org.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which is essential for confirming its identity and providing insights into its structure academicjournals.orgijarst.inresearchgate.net. Electron Ionization Mass Spectrometry (EI-MS) of this compound has shown a molecular ion peak at m/z 242 [M]+ and an additional peak at m/z 244 [M+2]+ academicjournals.org. High-resolution MS can provide more precise mass measurements, aiding in the determination of the elemental composition jst.go.jp.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is indispensable for the detailed structural elucidation of this compound academicjournals.orgresearchgate.netjst.go.jp. NMR provides information about the arrangement of atoms within the molecule based on the magnetic properties of their nuclei core.ac.uk. By analyzing chemical shifts, splitting patterns, and coupling constants, the complete carbon-hydrogen framework and functional group connectivity of this compound can be determined core.ac.uk. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often employed to confirm correlations between atoms and build a comprehensive structural model core.ac.uk. NMR spectroscopy is also valuable for quantifying compounds and assessing purity oxinst.com.

The combination of these spectroscopic techniques allows for the confident identification and structural characterization of this compound isolated from natural sources academicjournals.orgresearchgate.net. For instance, the structure of this compound isolated from Ulmus davidiana was established through the analysis of UV, IR, MS, and NMR spectral data, which were then compared with published data academicjournals.org.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are vital for the separation, purification, and purity assessment of this compound from complex mixtures, such as plant extracts. High-Performance Liquid Chromatography (HPLC) is a widely used technique in this regard researchgate.net.

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase researchgate.net. This allows for the isolation of this compound from other co-occurring compounds in an extract jst.go.jp. HPLC can be used for both analytical and preparative purposes, enabling the purification of sufficient quantities of this compound for further studies vscht.cz.

Purity assessment using HPLC involves determining the chromatographic peak area of this compound relative to the total peak area of all detected components in a sample who.int. A high percentage of the total peak area corresponding to this compound indicates a high level of purity. Various detectors, such as UV-Vis detectors, can be coupled with HPLC to monitor the separation and quantify the eluted compounds nih.gov.

Optimizing chromatographic conditions, including the choice of stationary phase, mobile phase composition, flow rate, and temperature, is crucial for achieving adequate separation and resolution of this compound from impurities vscht.czwho.int. For example, in the isolation of compounds from Mansonia gagei, HPLC with a silica (B1680970) gel column eluted with chloroform/methanol (B129727) was used for purification jst.go.jp.

Chromatographic techniques, particularly HPLC, are indispensable for obtaining pure this compound samples required for accurate spectroscopic analysis and biological activity testing. They play a critical role in quality control and ensuring the reliability of research findings.

Advanced Techniques for Metabolite Profiling and Identification

Metabolite profiling involves the comprehensive analysis of all metabolites present in a biological sample. Advanced techniques, often coupling chromatography with mass spectrometry, are employed for the identification and characterization of this compound metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used in metabolomics frontiersin.orgsysrevpharm.org. LC-MS is particularly suitable for analyzing a wide range of metabolites, including relatively polar and non-volatile compounds, while GC-MS is often used for more volatile or derivatized metabolites frontiersin.org. These techniques provide both separation and identification capabilities, allowing for the detection and structural elucidation of metabolites based on their retention times and mass fragmentation patterns nih.gov.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS or MSⁿ) and high-resolution mass spectrometry (HRMS), provide more detailed structural information about metabolites nih.govsciex.com. HRMS offers accurate mass measurements, which can help determine the elemental composition of a metabolite, while MS/MS provides fragmentation data that can be used to piece together the structure nih.govbruker.com. Techniques like electron-activated dissociation (EAD) can provide more informative fragmentation patterns for confident metabolite identification sciex.com.

Metabolite profiling workflows often involve sophisticated data processing techniques to handle the large and complex datasets generated by these analytical platforms nih.gov. This includes background subtraction, noise reduction, peak picking, and the use of databases and algorithms for metabolite identification and structural annotation nih.govsciex.com.

While specific studies on the metabolite profiling of this compound were not extensively detailed in the provided context, the general principles and techniques of advanced metabolomics using LC-MS and GC-MS with advanced MS capabilities would be applicable for identifying and characterizing its metabolic fate in biological systems.

Method Development for Enhanced Solubility and Formulation Characterization (e.g., Cyclodextrin (B1172386) Complexation)

This compound, like many natural products, may exhibit poor water solubility, which can limit its potential applications. Method development for enhancing solubility and characterizing formulations is therefore an important area of research.

One common approach to improve the solubility of poorly soluble compounds is the formation of inclusion complexes with cyclodextrins (CDs) researchgate.netmdpi.cominnovareacademics.in. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate lipophilic molecules within their cavity, thereby increasing their apparent water solubility researchgate.netmdpi.com.

Studies have investigated the complexation of mansonones, including this compound and Mansonone G, with various cyclodextrins, such as β-cyclodextrin (βCD) and its derivatives like 2,6-di-O-methyl-βCD (DMβCD) and 2-hydroxypropyl-βCD (HPβCD) researchgate.netnih.gov. Molecular dynamics simulations have been used to study the structural dynamics and stability of these inclusion complexes researchgate.net. These simulations can reveal how the mansonone molecule interacts with the cyclodextrin cavity and the factors influencing complex formation researchgate.net.

Analytical techniques are crucial for characterizing the formation and properties of these cyclodextrin inclusion complexes. Phase solubility analysis, often conducted using UV-Vis spectroscopy to measure the concentration of the guest molecule, can demonstrate the enhancement in solubility as a function of cyclodextrin concentration nih.gov. This analysis can also help determine the stoichiometry of the complex (e.g., 1:1) and the apparent stability constant (Kc) nih.gov.

Other techniques like Differential Scanning Calorimetry (DSC) and Scanning Electron Microscopy (SEM) can provide further evidence of inclusion complex formation nih.gov. NMR spectroscopy can also be used to study the interaction between the guest molecule and the cyclodextrin by observing changes in the chemical shifts of the cyclodextrin protons upon complexation dntb.gov.ua.

The development of methods for enhancing the solubility of this compound through techniques like cyclodextrin complexation is critical for developing suitable formulations for various applications. Analytical methodologies play a key role in characterizing these formulations and ensuring the stability and release of this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings and Mechanistic Insights

Research has highlighted Mansonone E's significant antimicrobial properties, showing activity against various plant pathogenic fungi and bacteria. It has displayed potent antifungal activity against Phytophthora parasitica and Colletotrichum gloeosporioides, and notable antibacterial activity against Xanthomonas oryzae pv. oryzae and X. oryzae pv. oryzicola researchgate.netcabidigitallibrary.org. Studies have also indicated its activity against Cladosporium cucumerinum and Candida albicans nih.gov. While some mansonones, like mansonone G, exhibit membrane permeabilizing activities against bacteria, the specific detailed mechanism of action for this compound's antibacterial effects requires further elucidation nih.gov.